molecular formula C20H20Cl2O2 B8515720 3,6-Bis(4-chlorobutyryl)acenaphthene CAS No. 53494-37-4

3,6-Bis(4-chlorobutyryl)acenaphthene

Cat. No.: B8515720
CAS No.: 53494-37-4
M. Wt: 363.3 g/mol
InChI Key: NXIGRCTZWFRFKC-UHFFFAOYSA-N
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Description

3,6-Bis(4-chlorobutyryl)acenaphthene is a polycyclic aromatic hydrocarbon (PAH) derivative synthesized by introducing two 4-chlorobutyryl functional groups at the 3- and 6-positions of the acenaphthene backbone. Acenaphthene itself (C₁₂H₁₀) is a three-ring fused PAH with applications in dye synthesis, organic electronics, and as a precursor for ligands in coordination chemistry .

Properties

CAS No.

53494-37-4

Molecular Formula

C20H20Cl2O2

Molecular Weight

363.3 g/mol

IUPAC Name

4-chloro-1-[6-(4-chlorobutanoyl)-1,2-dihydroacenaphthylen-3-yl]butan-1-one

InChI

InChI=1S/C20H20Cl2O2/c21-11-1-3-18(23)14-7-5-13-6-8-16-15(19(24)4-2-12-22)9-10-17(14)20(13)16/h5,7,9-10H,1-4,6,8,11-12H2

InChI Key

NXIGRCTZWFRFKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C(C=CC1=C23)C(=O)CCCCl)C(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Solubility
Acenaphthene C₁₂H₁₀ None 93–95 Low in water
3,6-Bis(4-chlorobutyryl)acenaphthene* C₁₈H₁₈Cl₂O₂ 4-Chlorobutyryl N/A Moderate (organic solvents)
1,2-Bis(4-chlorophenyl)-3,8-dimethoxyacenaphthene C₃₂H₂₄Cl₂O₄ 4-Chlorophenyl, methoxy 198–200 Low
Bis(2-chloroethyl) ether C₄H₈Cl₂O Chloroethyl -50 High in organics

*Inferred properties based on structural analogs.

The 4-chlorobutyryl groups increase molecular weight and polarity compared to unsubstituted acenaphthene, likely improving solubility in polar aprotic solvents (e.g., DMSO). However, the compound’s melting point is expected to be lower than the 4-chlorophenyl derivative in due to reduced crystallinity from flexible butyryl chains.

Environmental Impact and Toxicity

Chlorinated PAHs generally exhibit higher environmental persistence and toxicity than non-halogenated analogs. For instance, acenaphthene’s LC₅₀ for amphipods is ~3.8 ESBTUFCVi (normalized toxicity units), while chlorinated derivatives like hexachlorobutadiene are significantly more toxic .

Analytical Detection

Acenaphthene and its derivatives are typically analyzed via fluorescence spectroscopy (Ex/Em: 250–550 nm) or GC-MS. Naphthalene and acenaphthene share overlapping spectral profiles, requiring advanced separation techniques for quantification . The chlorinated butyryl groups in this compound would introduce distinct mass fragments (e.g., m/z 91 for chlorobutyl ions), aiding identification .

Key Research Findings

  • Substituent Bulk vs. Activity : Bulky substituents (e.g., Pr-BIAN’s isopropyl groups) enhance antimicrobial activity, while smaller groups reduce efficacy. The 4-chlorobutyryl groups may offer a compromise between steric hindrance and solubility .
  • Chlorine’s Role : Chlorine atoms increase lipophilicity and environmental persistence, as seen in hexachlorobenzene and chlorinated ethers .

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